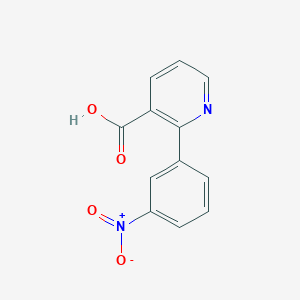

2-(3-Nitrophenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Nitrophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a nitrophenyl substituent at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)nicotinic acid typically involves the nitration of nicotinic acid derivatives. One common method includes the nitration of 2-phenyl nicotinic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine in the presence of catalysts such as cobalt acetate and manganese acetate. This process is conducted under high pressure and temperature conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Nitrophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

Reduction: 2-(3-Aminophenyl)nicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(3-Nitrophenyl)nicotinic acid exhibits significant antimicrobial properties. A study synthesized various derivatives of nicotinic acid, including this compound, which were tested against several bacterial strains. The results showed that the compound had notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity Against Staphylococcus aureus (MIC µg/mL) | Activity Against Bacillus subtilis (MIC µg/mL) |

|---|---|---|

| This compound | 7.81 | 15.62 |

Vasorelaxation Effects

The compound has been studied for its vasorelaxation effects, which are crucial for developing treatments for cardiovascular diseases. In vitro studies demonstrated that derivatives of nicotinic acid could induce vasorelaxation in rat thoracic aorta, suggesting potential therapeutic applications in managing hypertension .

Agricultural Applications

Pesticide Development

This compound is explored as a precursor in the synthesis of agrochemicals. Its derivatives have shown potential as effective pesticides due to their ability to disrupt the physiological processes of pests. A study highlighted the synthesis of various nitrophenyl derivatives that exhibited insecticidal properties against common agricultural pests .

| Compound | Target Pest | Effectiveness |

|---|---|---|

| This compound derivative | Aphids | High |

| 2-(5-Nitrophenyl)nicotinic acid derivative | Locusts | Moderate |

Materials Science

Electrochemical Applications

The electrochemical properties of this compound have been investigated for its potential use in sensors and energy storage devices. The compound's ability to act as a redox mediator enhances the performance of electrochemical cells, making it a candidate for future research in energy applications .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Synthesis of derivatives followed by testing against various bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

-

Vasorelaxation Mechanism Investigation

- Objective : To understand the vasorelaxation effects of nicotinic acid derivatives.

- Method : In vitro assays on rat thoracic aorta.

- Findings : Indicated potential pathways involving nitric oxide and prostacyclin, suggesting therapeutic implications for hypertension.

Mecanismo De Acción

The mechanism of action of 2-(3-Nitrophenyl)nicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nicotinic acid moiety can bind to receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl nicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzoic acid: Similar nitro group but different core structure, leading to different reactivity and applications.

Nicotinic acid: The parent compound, widely used as a vitamin (B3) and in various industrial applications.

Uniqueness

2-(3-Nitrophenyl)nicotinic acid is unique due to the presence of both the nitro group and the nicotinic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Actividad Biológica

2-(3-Nitrophenyl)nicotinic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of nicotinic acid, featuring a nitro group at the meta position of the phenyl ring. The synthesis typically involves the nitration of 3-phenylnicotinic acid, followed by purification processes to yield the target compound. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and have been implicated in various physiological processes:

- Nicotinic Acetylcholine Receptor Binding : Studies indicate that compounds similar to this compound exhibit binding affinity to nAChRs, which can influence neurotransmitter release and neuronal excitability .

- Calcium Signaling Modulation : The compound has been investigated for its effects on calcium signaling pathways, particularly in T lymphocytes, where it acts as an antagonist to NAADP-induced calcium release .

Antimicrobial Activity

Research has demonstrated that derivatives of nicotinic acid, including this compound, possess antimicrobial properties. The compound has shown efficacy against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.81 µg/mL |

| Other derivatives | Staphylococcus epidermidis | 1.95 µg/mL |

This table illustrates the promising antimicrobial potential of the compound, suggesting its application in developing new antibacterial agents .

Anticancer Properties

The role of nicotinic acid derivatives in cancer treatment has garnered attention due to their ability to modulate NAD+ levels within cancer cells. Research indicates that lowering NAD+ levels can induce apoptosis in tumor cells:

- Mechanism : By interfering with the NAD-biosynthetic machinery, compounds like this compound may enhance the sensitivity of cancer cells to chemotherapy .

- Case Study : In experimental models, treatment with nicotinic acid derivatives has led to reduced tumor growth and improved survival rates in mice subjected to cancer therapies.

Case Studies

- Autoimmunity Research : In a study involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, compounds based on nicotinic acid were shown to ameliorate clinical symptoms by reducing T cell activation and invasion into the central nervous system .

- Neuroprotection : A recent investigation highlighted the neuroprotective effects of this compound in models of neuroinflammation, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-5-2-6-13-11(10)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNITUABPMVBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-72-4 |

Source

|

| Record name | 2-(3-Nitrophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.